N-phenyl-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine
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Overview
Description
N-phenyl-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine is a complex heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a thieno ring fused with a triazolo and pyrimidine ring, along with phenyl and phenylsulfonyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate thieno and triazolo intermediates under controlled conditions. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired heterocyclic structure .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-phenyl-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl or thieno rings are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the core structure.
Scientific Research Applications
N-phenyl-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as a serotonin 5-HT6 receptor antagonist, which could have implications in treating neurological disorders.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Materials Science: The unique electronic properties of the compound make it a candidate for use in organic electronics and other advanced materials.
Mechanism of Action
The mechanism of action of N-phenyl-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine involves its interaction with specific molecular targets, such as the serotonin 5-HT6 receptor. The compound binds to the receptor, inhibiting its activity and thereby modulating neurotransmitter release and signaling pathways. This interaction can lead to various physiological effects, depending on the biological context .
Comparison with Similar Compounds
Similar Compounds
N-phenyl-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine: This compound shares a similar triazolo structure but differs in the fused ring system, which can lead to different biological activities and applications.
3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines: These compounds are structurally related and have been studied for their potential as serotonin receptor antagonists.
Uniqueness
N-phenyl-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine is unique due to its specific combination of a thieno ring with a triazolo and pyrimidine ring, along with phenyl and phenylsulfonyl substituents. This unique structure imparts distinct electronic and steric properties, making it a valuable compound for various scientific and industrial applications.
Biological Activity
N-phenyl-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine is a complex heterocyclic compound with significant biological activity, particularly as a serotonin 5-HT6 receptor antagonist. This article delves into its synthesis, biological mechanisms, and implications for medicinal chemistry.
1. Chemical Structure and Synthesis
The compound's structure features a unique arrangement of thieno, triazolo, and pyrimidine rings with phenyl and phenylsulfonyl substituents. The synthesis typically involves multi-step reactions starting from simpler precursors. Common methods include cyclization under controlled conditions using strong acids or bases and specific catalysts to achieve high yields and purity.
Synthetic Routes
Step | Reaction Type | Conditions |
---|---|---|
1 | Cyclization | Strong acid/base, high temperature |
2 | Purification | Recrystallization or chromatography |
This compound primarily acts as a selective antagonist of the serotonin 5-HT6 receptor. This interaction inhibits receptor activity, affecting neurotransmitter release and signaling pathways associated with various neurological disorders.
Serotonin Receptor Affinity
Research indicates that this compound exhibits strong binding affinity for the 5-HT6 receptor:
- IC50 (functional assay): 29.0 nM
- Ki (radioligand binding assay): 1.7 nM
These values suggest that it is a potent and selective ligand for the 5-HT6 receptor compared to other serotonin receptors (e.g., 5-HT2A and 5-HT2B) .
4. Case Studies and Research Findings
Recent studies have highlighted the potential therapeutic applications of this compound in treating neurological disorders such as Alzheimer's disease due to its role in modulating serotonin pathways.
Study Overview
A study conducted in 2010 synthesized various derivatives of thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines and evaluated their biological activity:
- Most Active Compound : A derivative demonstrated an IC50 of 29.0 nM.
- Selectivity : High selectivity towards the 5-HT6 receptor was confirmed through competitive binding assays against other serotonin receptors .
5. Broader Implications in Medicinal Chemistry
The unique properties of this compound make it a promising candidate for further development in drug discovery:
Potential Applications
- Neurological Disorders : As a potential treatment for conditions like Alzheimer's due to its modulation of serotonin pathways.
- Pharmaceutical Development : Serves as a building block for synthesizing more complex molecules in drug development.
Properties
IUPAC Name |
10-(benzenesulfonyl)-N-phenyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N5O2S2/c25-28(26,14-9-5-2-6-10-14)19-18-21-17(20-13-7-3-1-4-8-13)16-15(11-12-27-16)24(18)23-22-19/h1-12H,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTROWFOEGUTIFL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N5O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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